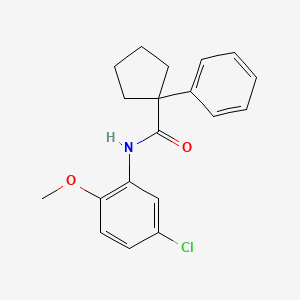

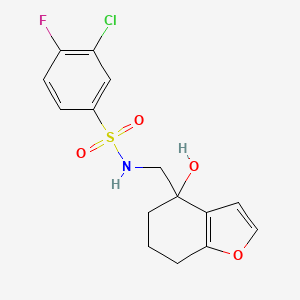

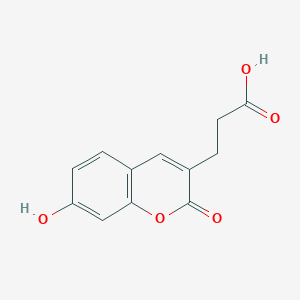

![molecular formula C13H11FN2O3 B2868598 (3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione CAS No. 155527-25-6](/img/structure/B2868598.png)

(3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione, also known as 4-fluorophenylmethylene piperazine-2,5-dione or 4-FPPD, is a synthetic compound that has been widely studied in the scientific community due to its potential applications in various fields. 4-FPPD is an analog of the neurotransmitter dopamine and has been studied for its potential to act as an agonist at certain receptors in the brain. It has been found to have a wide range of effects on the body, including effects on the cardiovascular, respiratory, and nervous systems. Additionally, 4-FPPD has been studied for its potential to be used as an analgesic, antidepressant, and anticonvulsant.

Aplicaciones Científicas De Investigación

Synthetic Routes and Chemical Properties

Piperazine-2,5-diones, including compounds with similar structural features to "(3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione," have been synthesized through various methods, such as Dieckmann cyclization. These synthetic routes are fundamental for the development of novel compounds with potential applications in medicinal chemistry and material science. The Dieckmann cyclization route, for example, offers a versatile method for forming piperazine-2,5-diones from substructures that are activated by various functional groups, highlighting the compound's synthetic accessibility and the potential for structural diversification (Aboussafy & Clive, 2012).

Biological Activities

Derivatives of piperazine-2,5-diones have been explored for various biological activities. For instance, compounds structurally related to "this compound" have shown potential as 5-HT2 antagonists, indicating their relevance in neuroscience research and potential therapeutic applications for disorders related to the serotonin system (Watanabe et al., 1992). Another study highlighted the isolation of bioactive metabolites from marine actinobacteria, demonstrating the natural occurrence and bioactivity of compounds within this chemical family, which could inspire the development of new drugs or agrochemicals (Sobolevskaya et al., 2007).

Photo-induced Electron Transfer

Piperazine derivatives have been examined for their luminescent properties and photo-induced electron transfer, which could be leveraged in developing optical materials or sensors. The study of novel piperazine substituted naphthalimide model compounds reveals the potential of these molecules in fluorescence-based applications, highlighting the versatility of piperazine-2,5-diones in material science and photophysics (Gan et al., 2003).

Herbicidal Activity

Research into novel herbicidal 1-phenyl-piperazine-2,6-diones shows the agricultural applications of these compounds. A study demonstrated the synthesis of these derivatives through a facile route, identifying compounds with significant herbicidal activity, which underscores the potential of piperazine-2,5-dione derivatives in agrochemical research (Li et al., 2005).

Propiedades

IUPAC Name |

(3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3/c1-8(17)16-7-12(18)15-11(13(16)19)6-9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,18)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUIDDQIIJLFQP-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=O)NC(=CC2=CC=C(C=C2)F)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC(=O)N/C(=C/C2=CC=C(C=C2)F)/C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

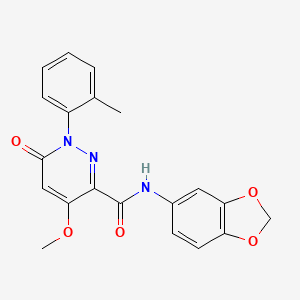

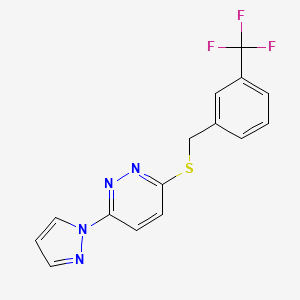

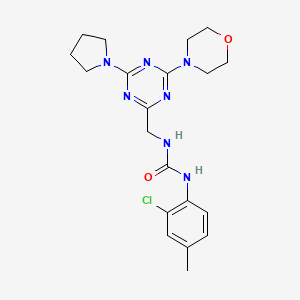

![9-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2868531.png)

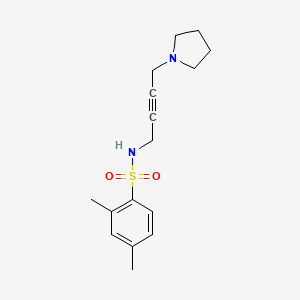

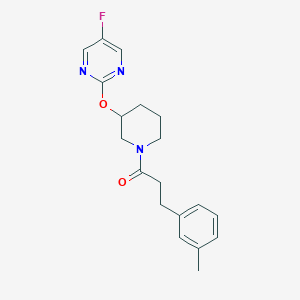

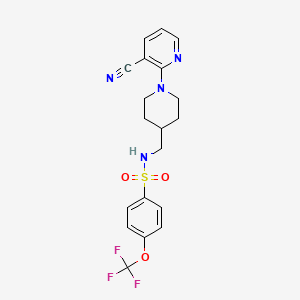

![(4-(4-chlorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2868532.png)

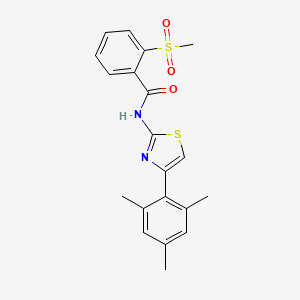

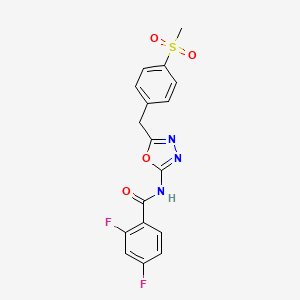

![(Z)-methyl 2-(6-acetamido-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2868533.png)